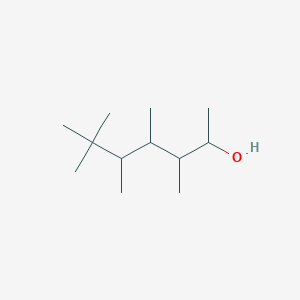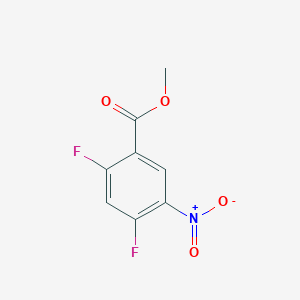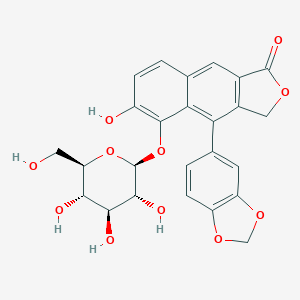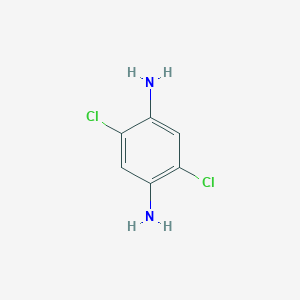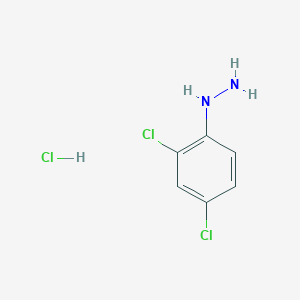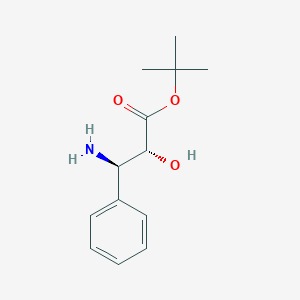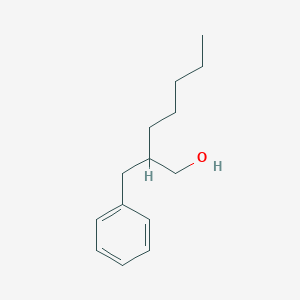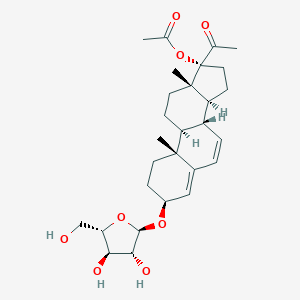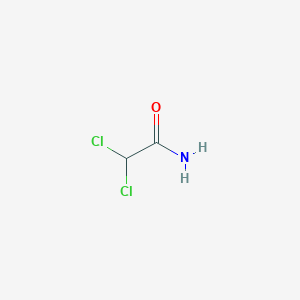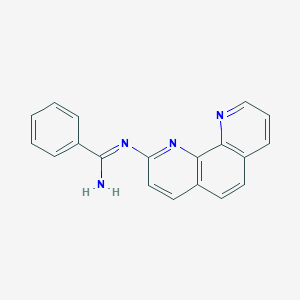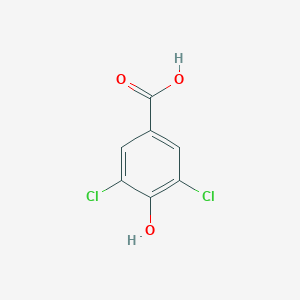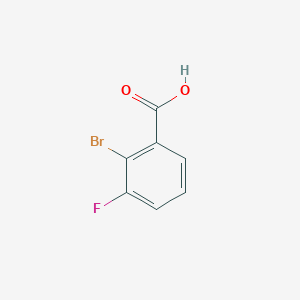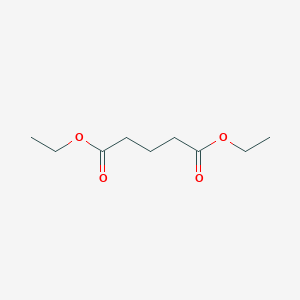
Diethyl glutarate
Overview
Description
Diethyl glutarate, also known as diethyl pentanedioate, is an organic compound with the molecular formula C9H16O4. It is a diester derived from glutaric acid and ethanol. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Diethyl glutarate, a cell-permeable form of glutarate, primarily targets T cells , particularly CD8+ T cells . It plays a significant role in T cell differentiation and increases the cytotoxicity of these cells .
Mode of Action
This compound interacts with its targets by increasing the levels of glutarate and glutarylation during T cell activation . Glutarate inhibits α-ketoglutarate-dependent dioxygenases , and glutarylation reduces pyruvate dehydrogenase complex activity and enhances glycolysis .
Biochemical Pathways
Glutarate, the active form of this compound, is generated through the catabolism of l-lysine or l-tryptophan . Upon T cell activation, glutarate levels increase substantially, as does glutarylation, a post-translational modification in which a glutarate molecule is attached to a lysine residue . These increases are due to a hypoxia-inducible factor 1α (HIF1α)-dependent decrease in the expression of glutaryl-CoA dehydrogenase (GCDH) , which degrades glutaryl-coenzyme A (glutaryl-CoA) to crotonyl-CoA . Reduced expression of GCDH results in accumulation of glutaryl-CoA, which can be used for glutarylation or will yield glutarate .
Pharmacokinetics
It is known that this compound is a cell-permeable form of glutarate , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
This compound alters CD8+ T cell differentiation and increases their cytotoxicity against target cells . In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .
Action Environment
It’s worth noting that the effects of this compound on t cells were observed during t cell activation , suggesting that the immune response context may be an important factor in its action.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, diethyl glutarate interacts with various enzymes, proteins, and other biomolecules. It has been found to influence T cell function and differentiation . During T cell activation, levels of glutarate and glutarylation increase . Glutarate inhibits α-ketoglutarate-dependent dioxygenases, and glutarylation reduces pyruvate dehydrogenase complex activity and enhances glycolysis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It alters CD8+ T cell differentiation and increases cytotoxicity against target cells . In vivo administration of this compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits α-ketoglutarate-dependent dioxygenases and regulates T cell metabolism via post-translational modification of the pyruvate dehydrogenase E2 subunit .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is generated through the catabolism of l-lysine or l-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl glutarate can be synthesized through the esterification of glutaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation and other separation techniques are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl glutarate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glutaric acid and ethanol.
Reduction: this compound can be reduced to form diethyl 1,5-pentanediol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride, ether solvent, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and reaction conditions.
Major Products Formed:
Hydrolysis: Glutaric acid and ethanol.
Reduction: Diethyl 1,5-pentanediol.
Substitution: Various substituted glutarates depending on the nucleophile used.
Scientific Research Applications
Diethyl glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in studies involving metabolic pathways and enzyme inhibition.
Industry: this compound is used as a plasticizer, solvent, and intermediate in the production of polymers and resins.
Comparison with Similar Compounds
Diethyl succinate: Another diester, derived from succinic acid, used in organic synthesis.
Diethyl adipate: A diester derived from adipic acid, used as a plasticizer and solvent.
Dimethyl glutarate: A similar compound with methyl ester groups instead of ethyl, used in similar applications.
Uniqueness of Diethyl Glutarate: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a prodrug for glutaric acid also makes it valuable in biological and medical research. Additionally, its versatility as a building block in organic synthesis sets it apart from other similar compounds.
Properties
IUPAC Name |
diethyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWSNHWQZPEFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061162 | |
| Record name | Diethyl glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-38-2, 68989-30-0, 68989-31-1 | |
| Record name | Diethyl glutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL GLUTARATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, di-C8-26-alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, C18-28-alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, 1,5-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL GLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84O6XW9RFE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


